(R)-3-Trifluoromethyl-homophenylalanine
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Overview
Description
®-3-Trifluoromethyl-homophenylalanine is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to the β-carbon of the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Trifluoromethyl-homophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available phenylalanine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent, to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-3-Trifluoromethyl-homophenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Trifluoromethyl-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
®-3-Trifluoromethyl-homophenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Trifluoromethyl-homophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. This can result in inhibition or activation of target proteins, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Trifluoromethyl-homophenylalanine: The enantiomer of ®-3-Trifluoromethyl-homophenylalanine, with different biological activity.
3-Trifluoromethyl-phenylalanine: Lacks the chiral center, resulting in different stereochemical properties.
4-Trifluoromethyl-phenylalanine: The trifluoromethyl group is attached to the para position, altering its chemical behavior.
Uniqueness
®-3-Trifluoromethyl-homophenylalanine is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
(2R)-2-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-2-7(6-8)4-5-9(15)10(16)17/h1-3,6,9H,4-5,15H2,(H,16,17)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEKYBSDNWZYJS-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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